An In-Depth Technical Guide to 2-Ethylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Ethylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylpyrimidine-5-carbaldehyde is a substituted heterocyclic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring an electron-deficient pyrimidine ring functionalized with both an activating ethyl group and a reactive carbaldehyde, positions it as a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic profile, robust synthetic protocols, and key applications, with a particular focus on its utility in medicinal chemistry and drug discovery. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.
Core Chemical Identity and Physicochemical Properties
2-Ethylpyrimidine-5-carbaldehyde is an aromatic heterocyclic compound. The pyrimidine core, a diazine ring, is electron-deficient, which significantly influences the reactivity of its substituents. The ethyl group at the C2 position acts as a weak electron-donating group, while the formyl (carbaldehyde) group at the C5 position is a strong electron-withdrawing and reactive functional group.
Structural and Molecular Data
| Identifier | Value |
| IUPAC Name | 2-ethylpyrimidine-5-carbaldehyde |
| CAS Number | 205518-89-4 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Canonical SMILES | CCC1=NC=C(C=N1)C=O |
| InChIKey | ZQMLIXCRKRMDIW-UHFFFAOYSA-N[1] |
Physicochemical Characteristics
While comprehensive experimental data for this specific molecule is not widely published, properties can be inferred from structurally similar compounds, such as 2-methylpyrimidine-5-carbaldehyde and 2-propylpyrimidine-5-carbaldehyde.
| Property | Value / Observation | Reference / Note |
| Physical Form | Expected to be a solid at room temperature. | Based on analogs like 2-methylpyrimidine-5-carbaldehyde (solid). |
| Melting Point | 68-69 °C (for 2-methyl analog) | Data for the 2-ethyl analog is not readily available. |
| Boiling Point | 213.7 ± 13.0 °C at 760 mmHg (for 2-methyl analog) | Data for the 2-ethyl analog is not readily available. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General property for similar small organic molecules. |
| Storage | Store under an inert atmosphere, refrigerated (4°C). | Recommended for aldehydes to prevent oxidation. |
Spectroscopic Profile for Structural Elucidation
The structural confirmation of 2-Ethylpyrimidine-5-carbaldehyde relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic and unambiguous:
-
Aldehydic Proton (CHO): A sharp singlet is anticipated in the highly deshielded region of δ 9.9-10.2 ppm . This significant downfield shift is due to the strong anisotropic effect of the carbonyl group and the electron-withdrawing nature of the pyrimidine ring.[4][5][6]
-
Pyrimidine Ring Protons (H4/H6): Two singlets (or doublets with a small coupling constant) are expected in the aromatic region, typically around δ 9.0-9.3 ppm . These protons are highly deshielded due to the electronegativity of the two ring nitrogens.
-
Ethyl Group (CH₂): A quartet at approximately δ 2.9-3.2 ppm , coupled to the methyl protons.
-
Ethyl Group (CH₃): A triplet at approximately δ 1.3-1.5 ppm , coupled to the methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework:
-
Carbonyl Carbon (CHO): The aldehyde carbon is expected to appear significantly downfield, around δ 190-195 ppm .[7]
-
Pyrimidine Ring Carbons: The C2, C4, and C6 carbons will be in the aromatic region. C2 (bearing the ethyl group) would be around δ 170 ppm , while C4 and C6 would be around δ 155-160 ppm . The C5 carbon (bearing the aldehyde) would be further upfield, around δ 130-135 ppm .[8]
-
Ethyl Group Carbons: The CH₂ carbon is expected around δ 25-30 ppm , and the CH₃ carbon around δ 10-15 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹ .[9]
-
C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).
-
Aromatic C=N and C=C Stretches: Medium to strong bands in the 1550-1650 cm⁻¹ region are characteristic of the pyrimidine ring.
-
Aliphatic C-H Stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the ethyl group.
Synthesis and Chemical Reactivity
The synthesis of 2-Ethylpyrimidine-5-carbaldehyde can be approached through several established methods for pyrimidine functionalization. A robust and common strategy involves the formylation of a pre-functionalized pyrimidine ring.
Recommended Synthetic Protocol: Lithiation and Formylation
This protocol is adapted from general procedures for the synthesis of pyrimidine-5-carboxaldehydes and offers a direct and efficient route. The core principle is a halogen-metal exchange to generate a nucleophilic pyrimidinyl anion, which is then trapped with an electrophilic formylating agent.
Experimental Workflow:
Caption: Synthetic workflow via lithiation-formylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-2-ethylpyrimidine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality Insight: This step generates a highly reactive organolithium intermediate. The cryogenic temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the intermediate or reaction with the THF solvent.
-
-
Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq), pre-dried over molecular sieves, dropwise to the solution while maintaining the temperature at -78 °C. Stir for an additional 2 hours at this temperature.
-
Expertise Note: DMF serves as a synthetic equivalent of a formyl cation. The nucleophilic pyrimidinyl anion attacks the electrophilic carbonyl carbon of DMF.
-
-
Quenching and Workup: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[10]
-
Validation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. The structure and purity should be confirmed by NMR and MS analysis.
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-Ethylpyrimidine-5-carbaldehyde makes it a powerful synthetic intermediate.
-
Aldehyde Group Reactivity: The aldehyde is the primary site for transformations. It readily undergoes:
-
Pyrimidine Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the aldehyde. The ring is generally stable to oxidation and moderate acidic/basic conditions.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[13] Its ability to act as a bioisostere for phenyl rings and its capacity for hydrogen bonding make it a desirable core for designing enzyme inhibitors and receptor ligands.[13]
2-Ethylpyrimidine-5-carbaldehyde serves as a key starting material for libraries of compounds targeting a wide range of diseases:
-
Oncology: As a precursor for kinase inhibitors (e.g., EGFR, CDK). The pyrimidine core often occupies the adenine-binding region of kinases.
-
Neuroscience: As an intermediate in the synthesis of agents targeting neurological disorders, including receptor modulators and enzyme inhibitors.[14][15]
-
Infectious Diseases: The pyrimidine nucleus is fundamental to many antiviral (e.g., zidovudine), antibacterial (e.g., trimethoprim), and antifungal agents.[11][16]
The synthetic workflow below illustrates how 2-Ethylpyrimidine-5-carbaldehyde can be used to generate a diverse library of potential drug candidates.
Caption: Diversification of the 2-Ethylpyrimidine-5-carbaldehyde scaffold.
Safety and Handling
-
Hazard Classification: While specific data is limited, analogous compounds are classified as irritants. The GHS classification for the related 2-propylpyrimidine-5-carbaldehyde indicates it may cause an allergic skin reaction.[17]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Conclusion
2-Ethylpyrimidine-5-carbaldehyde is a synthetically tractable and highly valuable intermediate for chemical and pharmaceutical research. Its predictable reactivity, centered on the versatile aldehyde functional group, allows for straightforward elaboration into more complex and diverse molecular structures. The prevalence of the pyrimidine core in biologically active compounds underscores the importance of this building block in the development of novel therapeutics. This guide has provided the foundational knowledge of its properties, synthesis, and applications, intended to empower scientists to fully leverage its potential in their synthetic endeavors.
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